![molecular formula C20H24ClN3O2 B2725893 N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide CAS No. 954242-55-8](/img/structure/B2725893.png)
N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The compound would likely undergo a variety of chemical reactions, depending on the conditions and reagents used. These could include reactions at the amide bonds or with the chlorobenzyl or dimethylaminophenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Mitosis Inhibition in Plant Cells
Research on a N-(1,1-dimethylpropynyl) benzamide series, which shares structural motifs with the compound of interest, demonstrated potent mitosis inhibition in plant cells. These compounds, including N-(1,1-dimethylpropynyl)-3-chlorobenzamide, were shown to selectively inhibit mitosis at very low concentrations, affecting seedlings across various species without impacting mitochondria or chloroplast activities. This suggests potential applications of related compounds in agricultural research, particularly for understanding and controlling plant growth and development (Merlin et al., 1987).
Antidepressant Agent Potential
Another study focused on substituted 3-amino-1,1-diaryl-2-propanols, exploring analogues of a compound with significant reserpine-prevention activity, indicating potential antidepressant properties. This research points to the relevance of structural modifications in enhancing biological activity and minimizing undesirable effects, such as peripheral anticholinergic actions, which may guide the exploration of N1-(2-chlorobenzyl)-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide derivatives in neuropsychiatric disorders (Clark et al., 1979).
Insecticidal Activity
The synthesis and study of methylene group modifications in certain acetamides revealed a strategy to retain and enhance the insecticidal efficacy of parent compounds. This research exemplifies how chemical modifications can lead to derivatives with broad-spectrum insecticidal properties, potentially extending to the study of oxalamide derivatives for pest control applications (Samaritoni et al., 1999).
Nonlinear Optical Properties
A novel chalcone derivative compound, structurally related to the compound of interest, exhibited significant third-order nonlinear optical properties. This compound demonstrated a switchover from saturable absorption to reverse saturable absorption with increasing excitation intensity, suggesting potential applications in optical device technologies, such as optical limiters (Rahulan et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[3-[4-(dimethylamino)phenyl]propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-24(2)17-11-9-15(10-12-17)6-5-13-22-19(25)20(26)23-14-16-7-3-4-8-18(16)21/h3-4,7-12H,5-6,13-14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPIYTUBXWCVWJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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